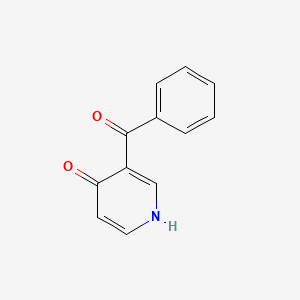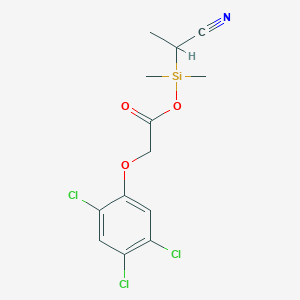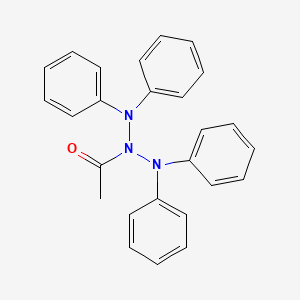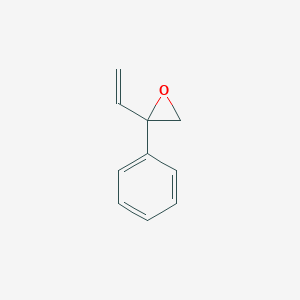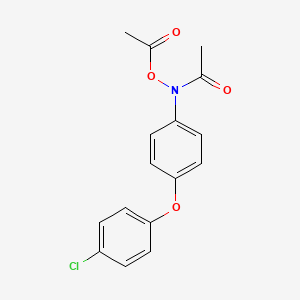![molecular formula C20H22O2 B14331580 1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one CAS No. 110654-02-9](/img/structure/B14331580.png)
1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one is a complex organic compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds characterized by two benzene rings fused to a central furan ring. This specific compound is notable for its unique structure, which includes ethyl and methyl groups attached to the dibenzofuran core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. One common method includes the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers. Another approach involves the use of substituted biphenyls, which undergo cyclization to form the dibenzofuran core .
Industrial Production Methods
Industrial production methods for this compound often rely on metal complex catalysis. The use of catalysts such as palladium or nickel complexes can facilitate the cyclization process, making it more efficient and scalable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Electrophilic Reactions: Such as halogenation and Friedel-Crafts reactions.
Lithiation: Reaction with butyl lithium results in di-lithiation.
Common Reagents and Conditions
Halogenation: Typically involves the use of halogens (e.g., chlorine, bromine) under controlled conditions.
Friedel-Crafts Reactions: Often use aluminum chloride (AlCl3) as a catalyst.
Lithiation: Utilizes butyl lithium in an inert atmosphere.
Major Products
The major products formed from these reactions include halogenated derivatives, alkylated products, and various substituted dibenzofurans .
Wissenschaftliche Forschungsanwendungen
1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of tumor growth or antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound with a simpler structure.
Benzofuran: A related compound with one benzene ring fused to a furan ring.
Dibenzodioxin: Another related compound with two oxygen atoms in the central ring.
Uniqueness
1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one is unique due to its specific substitutions (ethyl and methyl groups) on the dibenzofuran core. These substitutions can significantly alter its chemical properties and biological activities, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
110654-02-9 |
|---|---|
Molekularformel |
C20H22O2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
1-(2,8-diethyldibenzofuran-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C20H22O2/c1-5-13-7-8-18-16(9-13)17-10-14(6-2)15(11-19(17)22-18)20(21)12(3)4/h7-12H,5-6H2,1-4H3 |
InChI-Schlüssel |
ISCSGUREOPWJBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)OC3=C2C=C(C(=C3)C(=O)C(C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)

![N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide](/img/structure/B14331512.png)

![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
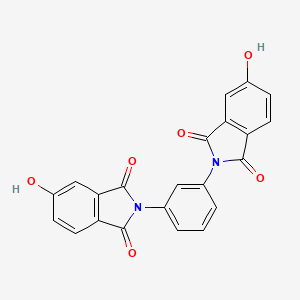
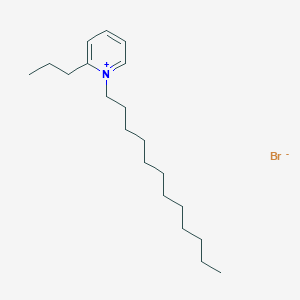
![6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one](/img/structure/B14331543.png)

